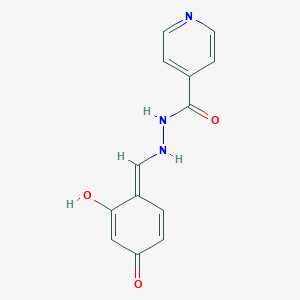
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is typically synthesized through a condensation reaction between isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde in ethanol. The reaction is carried out under reflux conditions, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction leads to changes in the compound’s electronic structure, resulting in detectable colorimetric and fluorescent signals .
Comparison with Similar Compounds
Similar Compounds
Isonicotinoyl hydrazones: These compounds share a similar hydrazone functional group and are used in various applications, including antimycobacterial activity.
Schiff bases derived from other aldehydes: Similar Schiff bases can be synthesized using different aldehydes, leading to compounds with varying properties and applications.
Uniqueness
N’-(2,4-dihydroxybenzylidene)isonicotinohydrazide is unique due to its high selectivity and sensitivity towards specific metal ions, such as copper and aluminum. This makes it an excellent candidate for use in chemosensors and other detection methods .
Properties
CAS No. |
3477-69-8 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-[(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19) |
InChI Key |
CKBWTRSIUARPEC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
Isomeric SMILES |
C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















